2-哌嗪乙酸

描述

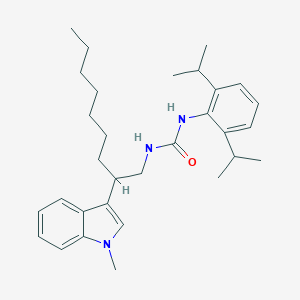

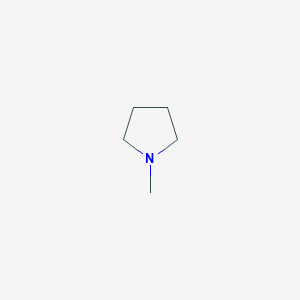

2-Piperazineacetic acid and its derivatives are a class of compounds that have garnered significant interest in the field of drug discovery due to their presence in a variety of FDA-approved drugs and biologically active compounds. The piperazine heterocycle, which is a core structure in these compounds, is often modified at the nitrogen atoms, but the carbon atoms of the ring remain largely underexplored for chemical diversity .

Synthesis Analysis

The synthesis of enantiomerically pure piperazine-2-acetic acid esters has been achieved through an efficient multi-step process. Starting from chiral amino acids, researchers have developed methods to produce 3-substituted, 5-substituted, and 6-substituted piperazine-2-acetic acid esters in both cis and trans forms, which can be separated chromatographically . These methods yield a variety of monoprotected chiral disubstituted piperazines in multigram quantities, each as a single absolute stereoisomer. The synthesis of differentially protected 2-(hydroxymethyl)piperazines has also been reported, providing valuable building blocks for further chemical modifications10.

Molecular Structure Analysis

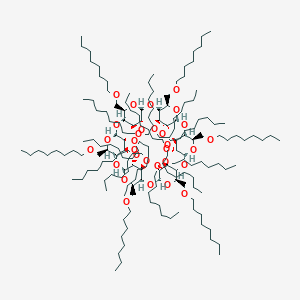

The molecular structure of piperazine-2-acetic acid derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, as seen in related compounds like piperidine . The piperazine ring's conformational properties are influenced by its substituents, which can lead to unique stereochemical configurations and potentially rigid structures that mimic peptide turns .

Chemical Reactions Analysis

Piperazine-2-acetic acid derivatives participate in a variety of chemical reactions. For instance, they can undergo acylation reactions, which are crucial for the synthesis of oligopeptides containing non-proteinogenic amino acids like piperazic acids . Additionally, piperazine derivatives have been used as catalysts in reactions such as the hydrosilylation of N-aryl imines, where the sulfonyl group on the nitrogen atom plays a critical role in achieving high enantioselectivity . Furthermore, piperazine has been employed as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . A novel Friedel-Crafts reaction involving piperazineacetic acid esters has also been reported, leading to unexpected tricyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-piperazineacetic acid derivatives are influenced by their molecular structure and the nature of their substituents. These compounds are versatile and can be functionalized on either nitrogen atom, allowing for a wide range of chemical diversity and the potential for creating compound libraries for drug discovery . The ability to synthesize these compounds in enantiomerically pure forms and as single stereoisomers is particularly valuable for the development of compounds with specific biological activities. The synthesis and characterization of Schiff bases derived from piperazineacetic acid indicate that these compounds can be synthesized under reflux conditions and identified using techniques such as elemental analysis, IR, and NMR spectroscopy .

科研应用

合成和表征

- 对氨基乙酸是合成各种化合物的重要中间体,如Nifurpipone。研究表明,在特定条件下,它可以与芳香醛结合,形成新化合物,其中一些以前很少报道。这突显了它在发现新化学实体(Zhou, 2014)中的作用。

在生物活性肽和肽类拟生物中的应用

- 对2-哌嗪乙酸的同系物哌嗪酸存在于许多复杂的天然产物中。由于其构象刚性和理化性质,将其纳入制药剂和药物引物中是显著的。这项研究提供了有关哌嗪酸在受限制的生物活性肽和肽类拟生物中的化学合成和应用(Handy & Sello, 2015)的见解。

抗菌和抗炎活性

- 对2-哌嗪乙酸衍生物的研究揭示了它们显著的抗菌和抗炎活性。这些发现对于新治疗剂的开发至关重要(Al-Omar et al., 2010)。

参与具有生物活性的天然产物

- 含有哌嗪酸的天然产物,包括2-哌嗪乙酸衍生物,显示出一系列生物活性,包括抗疟疾、抗凋亡和抗细菌作用。这凸显了这些化合物在制药研究中的潜力(Morgan, Andersen, & Ryan, 2019)。

在合成生物活性化合物中的作用

- 2-哌嗪乙酸用于合成不同保护的哌嗪,这是制备各种生物活性化合物的关键中间体(Gao & Renslo, 2007)。

促进药物发现

- 2-哌嗪乙酸衍生物已用于合成对映纯的哌嗪-2-乙酸酯。这些衍生物对于构建多样化的化学库和推进药物发现工作至关重要(Chamakuri et al., 2018)。

在质谱中的应用

- 基于哌嗪的衍生物用于肽的衍生化,以增强其在质谱中的电离效率。这种应用对于在蛋白质组分析中对肽的敏感测定至关重要(Qiao et al., 2011)。

生物降解

- 某些细菌菌株利用哌嗪,一种与2-哌嗪乙酸相关的化合物,作为它们唯一的碳和能源来源。这一发现为哌嗪及其衍生物的生物降解途径提供了见解(Cai et al., 2013)。

未来方向

性质

IUPAC Name |

2-piperazin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEOCVZKPBSYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

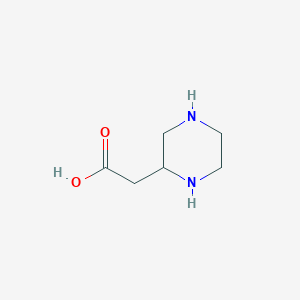

C1CNC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591143 | |

| Record name | (Piperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazineacetic acid | |

CAS RN |

14566-74-6 | |

| Record name | (Piperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperazine acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)